molecular formula C22H30N4 B12453783 4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone CAS No. 29228-93-1

4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone

Cat. No.: B12453783
CAS No.: 29228-93-1
M. Wt: 350.5 g/mol
InChI Key: LKNAOEKIUMUWHF-GJHDBBOXSA-N
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Description

4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone is a chemical compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde group substituted with a diethylamino group and a hydrazone linkage. It is commonly used as an intermediate in organic synthesis and has significant importance in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone typically involves the condensation reaction between 4-(Diethylamino)benzaldehyde and hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

4-(Diethylamino)benzaldehyde+Hydrazine derivative4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone\text{4-(Diethylamino)benzaldehyde} + \text{Hydrazine derivative} \rightarrow \text{4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone} 4-(Diethylamino)benzaldehyde+Hydrazine derivative→4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to amines.

    Substitution: The benzaldehyde group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

    Oxidation: Produces oxides and other oxidized derivatives.

    Reduction: Results in the formation of amines.

    Substitution: Yields substituted benzaldehyde derivatives.

Scientific Research Applications

4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone involves its interaction with specific molecular targets. The compound is known to inhibit aldehyde dehydrogenase enzymes, which play a crucial role in various metabolic pathways. By inhibiting these enzymes, the compound can modulate cellular processes and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but with dimethylamino groups instead of diethylamino groups.

    4-(Diethylamino)benzaldehyde: Lacks the hydrazone linkage.

    4-(Diethylamino)benzaldehyde diphenylhydrazone: Contains diphenyl groups in the hydrazone linkage.

Uniqueness

4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone is unique due to its specific hydrazone linkage and diethylamino substitution, which confer distinct chemical and biological properties. Its ability to inhibit aldehyde dehydrogenase enzymes sets it apart from other similar compounds and makes it valuable in various research applications.

Properties

CAS No.

29228-93-1

Molecular Formula

C22H30N4

Molecular Weight

350.5 g/mol

IUPAC Name

4-[(E)-[(E)-[4-(diethylamino)phenyl]methylidenehydrazinylidene]methyl]-N,N-diethylaniline

InChI

InChI=1S/C22H30N4/c1-5-25(6-2)21-13-9-19(10-14-21)17-23-24-18-20-11-15-22(16-12-20)26(7-3)8-4/h9-18H,5-8H2,1-4H3/b23-17+,24-18+

InChI Key

LKNAOEKIUMUWHF-GJHDBBOXSA-N

Isomeric SMILES

CCN(C1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)N(CC)CC)CC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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